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molecular formula C10H4Cl4N2 B8762525 2,2',6,6'-Tetrachloro-4,4'-bipyridine CAS No. 53344-76-6

2,2',6,6'-Tetrachloro-4,4'-bipyridine

Cat. No. B8762525
M. Wt: 294.0 g/mol
InChI Key: IGUKHQSZUQTSCN-UHFFFAOYSA-N
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Patent
US08324403B2

Procedure details

a process of carrying out synthesis by stirring 2,6-dichloro-4-iodopyridine, listed as a starring material in Process (1-B), in the presence of a base by she catalysis of a copper catalyst such as copper powder with heating at 150° C. to 250° C. to yield 2,6,2′,6′-tetrachloro-[4,4′]bipyridyl, and treating this compound by the procedure of Process (B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1-B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[C:4]([Cl:9])[N:3]=1>[Cu]>[Cl:1][C:2]1[CH:7]=[C:6]([C:6]2[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([Cl:1])[CH:7]=2)[CH:5]=[C:4]([Cl:9])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl
Step Two
Name
( 1-B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesis
TEMPERATURE
Type
TEMPERATURE
Details
with heating at 150° C. to 250° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1=CC(=NC(=C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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